molecular formula C9H13F2NO4 B6259247 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid CAS No. 1822549-84-7

1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid

Cat. No.: B6259247
CAS No.: 1822549-84-7
M. Wt: 237.20 g/mol
InChI Key: SNIQPSBTDHQLPU-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and an azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Deprotected Amines: Removal of the Boc group yields the corresponding amine.

    Fluorinated Derivatives: Fluorination reactions result in the formation of fluorinated azetidine derivatives.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated azetidine moieties.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Comparison with Similar Compounds

  • 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid
  • tert-Butyloxycarbonyl-protected amino acids
  • Fluorinated azetidine derivatives

Uniqueness: this compound is unique due to the combination of the Boc protecting group and the presence of two fluorine atoms on the azetidine ring. This structural feature imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .

Properties

CAS No.

1822549-84-7

Molecular Formula

C9H13F2NO4

Molecular Weight

237.20 g/mol

IUPAC Name

3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C9H13F2NO4/c1-8(2,3)16-7(15)12-4-9(10,11)5(12)6(13)14/h5H,4H2,1-3H3,(H,13,14)

InChI Key

SNIQPSBTDHQLPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1C(=O)O)(F)F

Purity

95

Origin of Product

United States

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